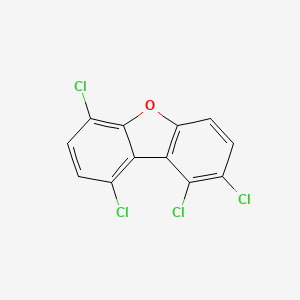

1,2,6,9-Tetrachlorodibenzofuran

Description

Properties

IUPAC Name |

1,2,6,9-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-1-2-7(15)12-9(5)10-8(17-12)4-3-6(14)11(10)16/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPGLLVEBKXASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C(C=CC(=C23)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220933 | |

| Record name | 1,2,6,9-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70648-18-9 | |

| Record name | 1,2,6,9-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,6,9-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,6,9-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Z387B7Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization of Chlorinated Precursors

The most common route to dibenzofurans involves the cyclization of chlorinated biphenyl ethers or related precursors. For this compound, this typically requires a tetrachlorinated precursor with substituents positioned at the 1,2,6,9 positions. A representative method involves the acid-catalyzed cyclization of 1,2,6,9-tetrachlorodiphenyl ether using trifluoromethanesulfonic acid in 2,2,2-trifluoroethanol under inert conditions. This reaction proceeds via electrophilic aromatic substitution, forming the furan ring through intramolecular dehydration.

Reaction conditions are critical: temperatures between -30°C and 80°C over 18 hours yield optimal results, with yields approximately 41%. The choice of solvent and acid catalyst significantly influences regioselectivity, as competing pathways may lead to alternative isomers such as 2,3,7,8-Tetrachlorodibenzofuran.

Ullmann Coupling for Directed Synthesis

For more controlled chlorination patterns, Ullmann-type coupling reactions between chlorophenols and chlorobenzenes offer a targeted approach. This method employs copper catalysts to facilitate the formation of the dibenzofuran skeleton. For example, coupling 2,4,5-trichlorophenol with 1,2,4-trichlorobenzene in the presence of a copper(I) iodide catalyst generates a tetrachlorinated intermediate, which undergoes subsequent dehydrohalogenation to yield the final product.

Purification and Isolation Techniques

Liquid-Liquid Extraction and Solvent Partitioning

Crude reaction mixtures often require extensive purification to remove unreacted precursors and byproducts. The U.S. Environmental Protection Agency’s Method 1613 outlines a standardized protocol for isolating chlorinated dibenzofurans from complex matrices. Key steps include:

Chromatographic Cleanup

Multi-step column chromatography is essential for isolating this compound from other PCDF isomers:

- Silica gel columns : Acidic (30% sulfuric acid) and basic (1N sodium hydroxide) silica gels selectively retain polar contaminants.

- Florisil columns : Effectively separate planar dibenzofurans from non-planar congeners.

- Carbon-Celite columns : Remove co-eluting polychlorinated biphenyls (PCBs) through π-π interactions.

Analytical Validation and Quantification

High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/HRMS)

Accurate identification and quantification of this compound require HRGC/HRMS systems meeting EPA Method 8290A specifications. Critical parameters include:

Isotope Dilution Analysis

Stable isotopically labeled analogs (e.g., $$^{13}\text{C}$$-1,2,6,9-Tetrachlorodibenzofuran) are spiked into samples to correct for recovery losses during extraction and cleanup. This technique improves precision, with reported recoveries of 70–130% for tetra- through octa-chlorinated congeners.

Though primarily studied as a contaminant, this compound serves as a reference standard in:

- Toxicology : Investigating structure-activity relationships among PCDFs.

- Environmental monitoring : Calibrating analytical methods for POP detection in soil and water.

Chemical Reactions Analysis

Types of Reactions

1,2,6,9-Tetrachlorodibenzofuran undergoes various chemical reactions, including:

Reduction: Can be reduced under specific conditions, although detailed mechanisms are less commonly studied.

Substitution: Undergoes nucleophilic aromatic substitution reactions, particularly with reactive species like hydrogen peroxide.

Common Reagents and Conditions

Hydrogen Peroxide (H₂O₂): Used in oxidation reactions, often in the presence of water molecules.

Hydroperoxide Anion (HO₂⁻): Involved in nucleophilic addition reactions.

Major Products

The major products formed from these reactions include intermediates containing O-O bonds and dissociated C-O bonds .

Scientific Research Applications

Environmental Studies

Persistence and Behavior

TCDF is studied extensively for its environmental persistence. Research indicates that compounds like TCDF can remain in the environment for extended periods due to their stable chemical structure. This stability raises concerns about their accumulation in ecosystems and potential bioaccumulation in food chains.

Transport Mechanisms

Studies have focused on understanding the transport mechanisms of TCDF in soil and water systems. Research has shown that TCDF can be transported through various pathways, including atmospheric deposition and runoff from contaminated sites. This transport can lead to widespread environmental contamination.

Toxicology

Health Impacts

TCDF is known to bind to the aryl hydrocarbon receptor (AhR), leading to various toxicological effects. Research has documented its potential to induce adverse health effects such as immune suppression, reproductive toxicity, and carcinogenicity in animal models . The U.S. Environmental Protection Agency (EPA) utilizes Toxicity Equivalency Factors (TEFs) to assess the risks posed by TCDF and other dioxin-like compounds based on their relative potencies .

Case Studies

Several case studies have highlighted the health impacts of TCDF exposure. For instance, studies involving laboratory animals have demonstrated that exposure to TCDF can lead to developmental abnormalities and alterations in hematological parameters .

Analytical Chemistry

Detection Methods

The analysis of TCDF in environmental samples is crucial for monitoring pollution levels. Advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed for detecting and quantifying TCDF. The development of selective columns like the Zebron ZB-Dioxin GC column has improved the resolution and sensitivity of these analyses, allowing for more accurate assessments of dioxin levels in various matrices .

Methodologies

Table 1 summarizes various analytical methods used for TCDF detection:

| Method | Description | Advantages |

|---|---|---|

| GC-MS | Gas chromatography coupled with mass spectrometry | High sensitivity and specificity |

| Isotope Dilution GC/HRMS | High-resolution mass spectrometry with isotope dilution | Excellent resolution for complex mixtures |

| Method 1613B | Performance-based method for dioxins and furans | Standardized approach for regulatory compliance |

Remediation Strategies

Photocatalytic Degradation

Research has explored photocatalytic degradation as a potential remediation strategy for TCDF-contaminated environments. Studies indicate that materials like titanium dioxide can effectively degrade TCDF under UV light, offering a promising approach to mitigate its environmental impact.

Bioremediation Approaches

Bioremediation techniques using microorganisms capable of degrading chlorinated compounds are also under investigation. These approaches aim to harness natural processes to reduce TCDF concentrations in contaminated soils and water bodies.

Mechanism of Action

1,2,6,9-Tetrachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator . This binding leads to the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . The activation of these genes mediates the biochemical and toxic effects of the compound, including its potential carcinogenicity .

Comparison with Similar Compounds

2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF, PCDF 126)

- Structure : Chlorines at positions 2,3,7,6.

- Toxicity :

- Environmental Fate :

1,3,7,8-Tetrachlorodibenzofuran (1,3,7,8-TCDF, PCDF 118)

- Structure : Chlorines at positions 1,3,7,7.

- Toxicity :

- Environmental Fate: Less persistent than 2,3,7,8-TCDF but more bioaccumulative than non-2,3,7,8 congeners.

1,2,6,9-Tetrachlorodibenzofuran (1,2,6,9-TCDF, PCDF 60)

- Structure : Chlorines at positions 1,2,6,8.

- Toxicity: Lower Ah receptor affinity due to absence of 2,3,7,8-substitution, resulting in reduced dioxin-like activity .

- Environmental Fate: Likely less persistent than 2,3,7,8-TCDF but still resistant to abiotic degradation. Detected in industrial byproducts and commercial chlorophenols .

Table 1: Comparative Properties of Tetrachlorodibenzofuran Congeners

Mechanistic Insights and Research Findings

Role of Chlorine Substitution Patterns

Environmental Persistence and Remediation

- Photodegradation : 2,3,7,8-TCDF degrades under UV light (254 nm) with silver-zeolite catalysts, forming less toxic intermediates . Similar studies for 1,2,6,9-TCDF are lacking.

- Biodegradation: Microbial dechlorination preferentially targets non-2,3,7,8 positions, converting higher chlorinated CDFs to less toxic tetra- and penta-congeners .

Biological Activity

1,2,6,9-Tetrachlorodibenzofuran (TCDF) is a member of the dibenzofuran family and is known for its environmental persistence and potential toxicity. This compound, like other halogenated aromatic hydrocarbons, can exhibit significant biological activity, particularly through its interaction with the aryl hydrocarbon receptor (AhR). This article reviews the biological activity of TCDF, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

TCDF primarily exerts its biological effects through the activation of the AhR, a transcription factor that regulates gene expression related to xenobiotic metabolism. Upon binding to AhR, TCDF induces the expression of various cytochrome P450 enzymes and other detoxifying proteins. This mechanism is similar to that observed with 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), which has been extensively studied for its toxicological profile.

Key Biological Effects

- Gene Expression Modulation : TCDF alters the expression of genes involved in metabolic processes and cellular signaling. Studies have shown that exposure to TCDF can lead to increased levels of enzymes such as cytochrome P450s and glutathione S-transferases .

- Carcinogenic Potential : While TCDF is not directly mutagenic, it may promote carcinogenesis by enhancing the metabolic activation of other carcinogens through enzyme induction . For example, TCDF has been shown to increase benzo(a)pyrene hydroxylase (B(a)PH) activity in embryonic models .

- Endocrine Disruption : TCDF exhibits endocrine-disrupting properties that can interfere with hormonal signaling pathways. This disruption can lead to reproductive and developmental toxicity in various animal models .

Toxicological Profile

The toxicity of TCDF has been evaluated in several studies across different species. The following table summarizes key findings regarding its effects on various biological systems:

Case Studies

- Liver Tumor Promotion in Rats : A notable study demonstrated that male rats exposed to low doses of TCDF over an extended period developed a variety of neoplastic tumors. The study highlighted the role of sustained AhR activation in initiating liver carcinogenesis .

- Developmental Effects in Aquatic Species : Research involving Japanese medaka embryos indicated that exposure to TCDF resulted in significant developmental abnormalities and increased enzymatic activity associated with carcinogen metabolism. This suggests a potential risk for aquatic ecosystems exposed to environmental contaminants containing TCDF .

- Immunotoxic Effects in Mammals : In a study assessing the immunotoxicity of TCDF in mice, exposure led to significant alterations in hematological parameters and immune function. These effects were observed even at low doses, underscoring the sensitivity of immune systems to dioxin-like compounds .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 1,2,6,9-TCDF in environmental samples?

- Methodology : Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for isomer-specific detection. Standards prepared in non-polar solvents (e.g., 10% toluene in nonanol) are critical for calibration, as described in reagent catalogs . Isotope-labeled analogs (e.g., -TCDF) improve accuracy by correcting for matrix effects during quantification .

- Challenges : Co-elution of isomers (e.g., 1,2,3,6-TCDF vs. 1,2,6,9-TCDF) requires optimized chromatographic conditions and confirmation via retention time alignment with certified reference materials .

Q. How does the chlorination pattern of 1,2,6,9-TCDF influence its environmental persistence and toxicity?

- Structural Insights : Unlike 2,3,7,8-TCDF (a dioxin-like congener with high toxicity), 1,2,6,9-TCDF lacks lateral chlorination, reducing its affinity for the aryl hydrocarbon receptor (AhR) and subsequent bioaccumulation .

- Environmental Fate : Chlorination at non-lateral positions enhances resistance to photodegradation but reduces binding to organic carbon in sediments, as observed in studies of Houston Ship Channel sediments .

Q. What are the primary metabolic pathways of 1,2,6,9-TCDF in mammalian models?

- Metabolomic Approaches : In vitro hepatic microsomal assays using LC-MS reveal phase I oxidation (hydroxylation) and phase II conjugation (glucuronidation) as dominant pathways. Metabolite profiling should account for interspecies differences in cytochrome P450 activity .

Advanced Research Questions

Q. How can experimental designs address discrepancies in reported toxic equivalency factors (TEFs) for 1,2,6,9-TCDF?

- Data Contradictions : While 1,2,6,9-TCDF is classified as a "non-dioxin-like" congener, some studies report weak AhR activation at high doses. To resolve this, employ dose-response assays (e.g., luciferase reporter gene assays) with strict controls for purity (>99%) to exclude confounding by trace 2,3,7,8-TCDF impurities .

- Statistical Validation : Use hierarchical Bayesian models to integrate historical TEF datasets, accounting for variability in assay conditions and congener-specific thresholds .

Q. What novel degradation strategies can target 1,2,6,9-TCDF in contaminated matrices without generating toxic byproducts?

- Photolytic Destruction : Concentrated solar radiation (≥500°C) achieves 90% degradation efficiency in lab-scale reactors, with minimal formation of polychlorinated dibenzofurans (PCDFs). Monitor reaction pathways via time-resolved FTIR to avoid intermediate accumulation .

- Catalytic Approaches : Nanostructured TiO₂ photocatalysts functionalized with palladium enhance reductive dechlorination, selectively removing chlorine atoms from non-lateral positions .

Q. How do sediment biogeochemical parameters (e.g., organic carbon content, grain size) modulate the bioavailability of 1,2,6,9-TCDF in aquatic ecosystems?

- Sediment Analysis : Combine principal component analysis (PCA) of sediment properties (organic carbon, silt-clay fraction) with passive sampling devices (e.g., PE membranes) to quantify bioaccessible fractions. Correlate results with benthic organism bioassays (e.g., mussel uptake studies) .

- Field Validation : In the Houston Ship Channel, organic carbon-rich sediments showed 3× higher TCDF retention compared to sandy substrates, impacting remediation strategies .

Methodological Considerations

Q. What quality control measures are essential for synthesizing high-purity 1,2,6,9-TCDF standards?

- Synthesis Protocols : Use Ullmann coupling of pre-chlorinated dibenzofuran precursors under argon to prevent oxidative side reactions. Confirm purity (>99.5%) via GC×GC-TOFMS and -NMR .

- Storage : Store in amber vials at −20°C under inert gas to prevent photodegradation and volatilization .

Q. How can in silico models predict the ecotoxicological risks of 1,2,6,9-TCDF in food webs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.